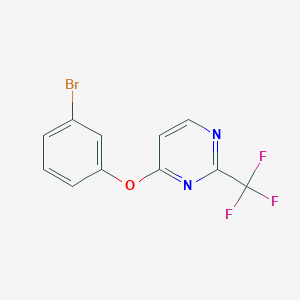

4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine

描述

属性

IUPAC Name |

4-(3-bromophenoxy)-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrF3N2O/c12-7-2-1-3-8(6-7)18-9-4-5-16-10(17-9)11(13,14)15/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTMJTBSYMLYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=NC(=NC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenol and 2-(trifluoromethyl)pyrimidine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, a common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Steps: The bromophenol undergoes a nucleophilic substitution reaction with the pyrimidine derivative, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

化学反应分析

Types of Reactions

4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands in solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

科学研究应用

Chemistry

4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including nucleophilic substitutions and coupling reactions (e.g., Suzuki or Heck reactions), makes it valuable in organic synthesis .

Biological Studies

This compound is investigated for its potential as a biochemical probe or inhibitor. It has shown promise in:

- Enzyme Inhibition: Acting as an inhibitor for specific enzymes, thereby modulating biological pathways.

- Anticancer Activity: Preliminary studies suggest it may have anti-cancer properties, making it a candidate for further pharmacological exploration .

Medicinal Chemistry

The therapeutic potential of this compound is being explored in various contexts:

- Anti-inflammatory Agents: Research indicates that compounds with similar structures exhibit anti-inflammatory effects.

- Drug Development: Its unique structure allows for modifications that could enhance bioactivity or reduce toxicity .

Materials Science

The compound is also utilized in developing new materials:

- Light Harvesting Devices: Its electronic properties make it suitable for applications in light harvesting and molecular wires.

- Polymer Development: The unique functional groups allow for the creation of advanced polymers with specific properties .

Data Tables

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Building blocks for organic synthesis | Versatile in nucleophilic substitutions and coupling |

| Biological Studies | Enzyme inhibitors, anticancer agents | Potential for modulating biological pathways |

| Medicinal Chemistry | Anti-inflammatory agents, drug development | Promising therapeutic properties |

| Materials Science | Light harvesting devices, polymer development | Unique functional groups enhance material properties |

Case Studies

-

Anticancer Activity Study:

A study published in a peer-reviewed journal investigated the effects of similar pyrimidine derivatives on cancer cell lines. The findings indicated that modifications to the pyrimidine structure significantly influenced cytotoxicity and selectivity against cancer cells . -

Material Application Research:

Research focused on the use of pyrimidine derivatives in light-harvesting devices demonstrated that compounds like this compound can enhance the efficiency of energy conversion processes due to their electronic properties .

作用机制

The mechanism of action of 4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

相似化合物的比较

Substituent Position and Electronic Effects

The position of substituents on the pyrimidine ring significantly impacts physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing Effects : The -CF₃ group at position 2 enhances the pyrimidine ring’s electron deficiency, increasing reactivity toward nucleophilic attack compared to analogs with -CF₃ at position 4 .

- Heterocyclic Diversity: Compounds like incorporate thienyl groups, improving solubility in polar solvents, whereas bromophenoxy derivatives exhibit higher lipophilicity .

Research Findings and Data

Physicochemical Properties

生物活性

4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an enzyme inhibitor, anti-inflammatory agent, and anticancer drug. The findings are supported by data tables and relevant case studies from the literature.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a bromophenoxy group and a trifluoromethyl group, which contributes to its unique chemical reactivity and biological properties. The presence of these functional groups enhances its interaction with biological targets, making it a candidate for drug development.

The mechanism of action for this compound involves its ability to bind to specific enzymes and receptors, leading to inhibition or modulation of their activity. This binding can disrupt various biochemical pathways, contributing to its therapeutic effects.

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory activity against various enzymes. For instance, studies have shown that compounds with similar structures demonstrate IC50 values in the low micromolar range against targets such as α-glucosidase and MIF2 tautomerase:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | α-Glucosidase | TBD |

| Similar Derivative | MIF2 Tautomerase | 7.2 ± 0.6 |

These results suggest that variations in substituents can significantly affect enzyme inhibition potency .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. In vitro studies have indicated that it can reduce inflammatory markers in cell cultures, suggesting a promising avenue for treating inflammatory diseases. The mechanism may involve the suppression of pro-inflammatory cytokines, although specific pathways remain to be elucidated.

Anticancer Activity

The anticancer properties of this compound have been explored against various cancer cell lines, including PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). Preliminary findings show that:

- In vitro cytotoxicity was observed with IC50 values ranging from 5 µg/ml to 20 µg/ml across different cell lines.

- Comparative studies indicate that while effective, the compound's activity is generally lower than that of established chemotherapeutics like doxorubicin .

Case Studies

- Study on Enzyme Inhibition : A recent study evaluated the enzyme inhibition capabilities of various trifluoromethyl pyrimidine derivatives, including our compound of interest. The results indicated that structural modifications significantly influenced inhibitory potency against α-glucosidase, highlighting the role of the bromophenoxy group in enhancing activity .

- Anticancer Activity Assessment : Another investigation assessed the anticancer effects of several pyrimidine derivatives on human cancer cell lines. The study found that compounds with trifluoromethyl substitutions exhibited notable cytotoxicity, suggesting their potential as lead compounds for further development .

常见问题

Basic: What are the most reliable synthetic routes for 4-(3-Bromophenoxy)-2-(trifluoromethyl)pyrimidine?

Methodological Answer:

A common approach involves nucleophilic aromatic substitution (SNAr) between 3-bromophenol and a pre-functionalized pyrimidine core. For example, brominated pyrimidine intermediates (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine) can react with 3-bromophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the phenoxy group . Alternatively, cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) using CuI or Pd catalysts may enhance regioselectivity for sterically hindered substrates . Key validation steps include monitoring reaction progress via TLC and confirming purity through HPLC (>95%) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- X-ray Crystallography: Resolve structural ambiguities (e.g., substitution patterns) using single-crystal data, as demonstrated for related pyrimidine derivatives (mean C–C bond length: 0.004 Å, R factor: 0.069) .

- HRMS: Validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₇BrF₃N₂O: 343.96) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Optimization requires balancing solvent polarity, temperature, and catalyst loading. For SNAr reactions:

- Use anhydrous DMF or DMSO to enhance nucleophilicity of the phenoxide ion .

- Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Screen Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for cross-coupling routes, achieving yields >80% under inert atmospheres .

- Monitor side reactions (e.g., dehalogenation) via LC-MS and adjust stoichiometry to minimize byproducts .

Advanced: What mechanistic insights explain competing substitution pathways in bromophenoxy-pyrimidine synthesis?

Methodological Answer:

Competing pathways arise from the electronic effects of substituents:

- Electrophilic Aromatic Substitution (EAS): The trifluoromethyl group (-CF₃) is electron-withdrawing, directing bromophenoxy addition to the para position on the pyrimidine ring. However, steric hindrance from -CF₃ can favor meta substitution in certain solvents .

- Radical Pathways: Under UV irradiation, bromine radicals may form, leading to non-regioselective coupling. Control experiments with radical scavengers (e.g., TEMPO) can confirm/negate this pathway .

- Kinetic vs. Thermodynamic Control: Higher temperatures (≥100°C) favor thermodynamically stable products, while lower temperatures (60–80°C) yield kinetic products. DFT calculations can predict dominant pathways .

Advanced: How should researchers address contradictory data on biological activity in published studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from DMSO concentration variations .

- Metabolite Screening: Use LC-MS/MS to identify degradation products or active metabolites that might explain divergent results .

- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out polymorphic or tautomeric forms .

Advanced: What strategies enhance the compound’s utility in medicinal chemistry?

Methodological Answer:

- Bioisosteric Replacement: Substitute the bromophenoxy group with bioisosteres (e.g., 3-chlorophenoxy or pyridyloxy) to improve solubility or reduce toxicity while retaining target affinity .

- Pro-drug Design: Mask the phenolic oxygen with acetyl or PEG groups to enhance bioavailability, followed by enzymatic cleavage in vivo .

- SAR Studies: Systematically modify the pyrimidine core (e.g., replacing -CF₃ with -CN or -SO₂CH₃) and evaluate changes in potency against disease-relevant targets (e.g., EGFR or PARP) .

Advanced: How can computational methods predict regioselectivity in derivative synthesis?

Methodological Answer:

- DFT Calculations: Model transition states to predict favored substitution sites. For example, calculate activation energies for bromophenoxy addition at C4 vs. C6 positions on the pyrimidine ring .

- Molecular Docking: Simulate binding interactions with biological targets (e.g., enzymes) to prioritize derivatives with optimal steric and electronic profiles .

- Machine Learning: Train models on existing datasets (e.g., reaction yields, substituent effects) to forecast successful synthetic routes .

Basic: What are the critical safety considerations when handling this compound?

Methodological Answer:

- Toxicity: Wear PPE (gloves, goggles) due to potential skin/eye irritation from brominated aromatics .

- Environmental Hazards: Avoid aqueous waste discharge; use activated carbon filters for solvent recovery .

- Storage: Store under argon at -20°C to prevent degradation (e.g., hydrolysis of the pyrimidine ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。